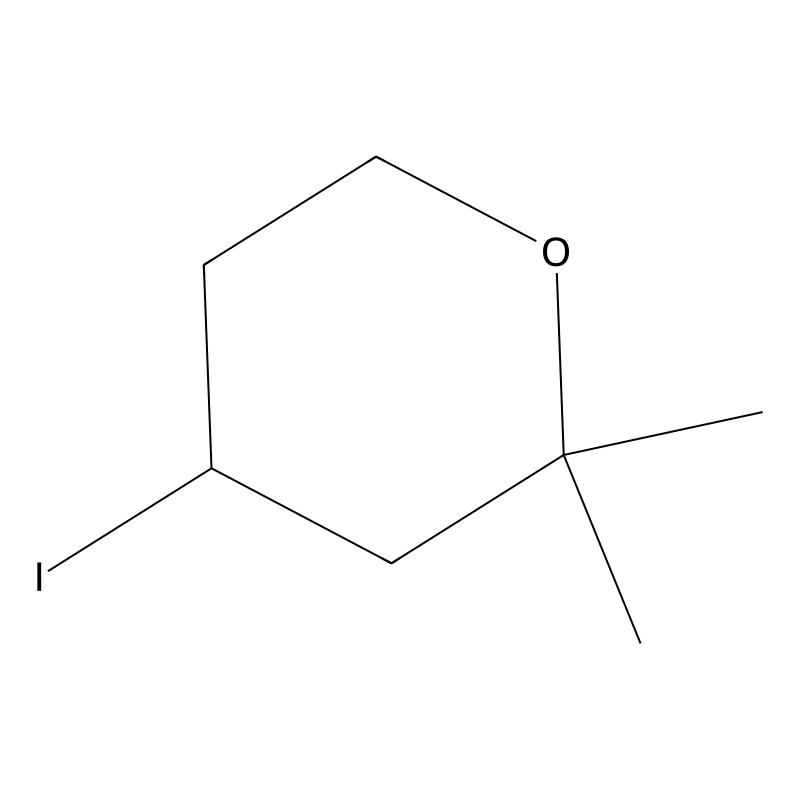

4-Iodo-2,2-dimethyl-tetrahydro-pyran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic precursor: The presence of the iodine atom makes 4-Iodo-2,2-dimethyl-tetrahydro-pyran a potential precursor for further functionalization through C-I bond cleavage reactions. This could be useful in the synthesis of more complex organic molecules.

- Bioisostere replacement: The tetrahydropyran ring system is found in many biologically active molecules. By incorporating the 4-Iodo-2,2-dimethyl-tetrahydro-pyran unit into a molecule, researchers might explore its potential as a bioisostere, a molecule with similar shape and properties to a natural bioactive compound. This could be a strategy in drug discovery for developing new analogues with improved potency or selectivity.

4-Iodo-2,2-dimethyl-tetrahydro-pyran is a chemical compound with the molecular formula . It features a tetrahydropyran ring, which is a six-membered cyclic ether, substituted at the 4-position with an iodine atom and at the 2-position with two methyl groups. This structure contributes to its unique reactivity and potential applications in organic synthesis and medicinal chemistry. The presence of iodine enhances its electrophilic characteristics, making it useful in various chemical transformations .

- Prins Reaction: This compound can undergo Prins reactions, where it reacts with ketones to form allylic alcohols. The iodine atom plays a crucial role in facilitating this reaction by enhancing the electrophilicity of the tetrahydropyran ring .

- Nucleophilic Substitution: The iodine substituent allows for nucleophilic substitution reactions, where nucleophiles can replace the iodine atom, leading to various derivatives .

- Cyclization Reactions: The compound can also be involved in cyclization processes, forming more complex cyclic structures through radical or ionic mechanisms .

Research into the biological activity of 4-Iodo-2,2-dimethyl-tetrahydro-pyran is limited but suggests potential pharmacological properties. Similar compounds have shown activity against various biological targets, including:

- Antimicrobial Activity: Compounds with similar structures have been reported to exhibit antimicrobial properties, indicating that 4-Iodo-2,2-dimethyl-tetrahydro-pyran might also possess such activity .

- Anticancer Properties: Some derivatives of tetrahydropyran have been studied for their anticancer effects, suggesting that this compound could be explored for similar applications .

The synthesis of 4-Iodo-2,2-dimethyl-tetrahydro-pyran can be achieved through several methods:

- Starting Materials: Typically synthesized from readily available precursors using halogenation methods.

- Sonogashira Coupling Reaction: This method involves coupling an iodinated compound with an alkyne in the presence of a palladium catalyst to form the desired tetrahydropyran structure .

- Kucherov Reaction: Involves the reaction of alcohols with halides under specific conditions to introduce iodine into the molecule .

4-Iodo-2,2-dimethyl-tetrahydro-pyran has several potential applications:

- Organic Synthesis: Its unique structure allows it to serve as a versatile intermediate in organic synthesis for creating more complex molecules.

- Pharmaceutical Development: Given its potential biological activity, it may be explored in drug development for various therapeutic areas.

- Material Science: The compound's properties could also be investigated for use in polymer chemistry or materials science applications .

Interaction studies involving 4-Iodo-2,2-dimethyl-tetrahydro-pyran focus on its reactivity with various nucleophiles and electrophiles. These studies are essential for understanding how this compound can be utilized in synthetic pathways and its potential biological interactions.

- Reactivity with Nucleophiles: The iodine atom facilitates reactions with nucleophiles like amines or thiols, leading to diverse functional group transformations.

- Electrophilic Character: The presence of iodine enhances its electrophilic character, making it a suitable candidate for further functionalization in synthetic chemistry .

Similar Compounds

Several compounds share structural similarities with 4-Iodo-2,2-dimethyl-tetrahydro-pyran. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methyl-tetrahydropyran | No iodine substitution | Lacks halogen; less reactive |

| 4-Bromo-2,2-dimethyl-tetrahydro-pyran | Bromine instead of iodine | Similar reactivity but different selectivity |

| 4-Chloro-2,2-dimethyl-tetrahydro-pyran | Chlorine substitution | Lower reactivity compared to iodine |

These compounds highlight the uniqueness of 4-Iodo-2,2-dimethyl-tetrahydro-pyran due to its iodine substituent, which significantly influences its reactivity and potential applications in organic synthesis and medicinal chemistry .

The thermodynamic characterization of 4-Iodo-2,2-dimethyl-tetrahydro-pyran reveals several critical physicochemical parameters essential for understanding its behavior under various conditions. The compound possesses a molecular formula of C₇H₁₃IO with a molecular weight of 240.08 g/mol [1] [2] [3]. Despite extensive literature searches, experimental determinations of fundamental thermodynamic properties remain notably limited.

Boiling Point and Phase Transition Properties

The boiling point of 4-Iodo-2,2-dimethyl-tetrahydro-pyran has been predicted to be 220.6°C under standard atmospheric conditions [2]. This predicted value represents a significant elevation compared to the parent tetrahydropyran compound, which exhibits a boiling point of 88°C [4] [5]. The substantial increase can be attributed to the presence of the heavy iodine atom and the additional methyl substituents, which collectively increase the molecular weight and intermolecular van der Waals forces.

The melting point of the compound has not been experimentally determined and remains unreported in the current literature [6] [7] [8]. This absence of melting point data represents a significant gap in the thermodynamic characterization of this compound.

Density and Volumetric Properties

Predicted density calculations indicate a value of 1.56 g/cm³ at 20°C [2]. This density prediction is substantially higher than that of tetrahydropyran (0.881 g/cm³) [4] [5], reflecting the significant contribution of the iodine atom to the overall molecular mass and electron density distribution. The increased density also suggests stronger intermolecular interactions compared to the parent compound.

Comparative Thermodynamic Analysis

| Parameter | Tetrahydropyran | 4-Iodo-2,2-dimethyl-tetrahydro-pyran |

|---|---|---|

| Boiling Point (°C) | 88 [4] | 220.6 (predicted) [2] |

| Melting Point (°C) | -45 [4] | Not available |

| Density (g/cm³) | 0.881 [4] | 1.56 (predicted) [2] |

| Molecular Weight (g/mol) | 86.13 [4] | 240.08 [1] [2] |

The thermodynamic data for related iodinated tetrahydropyran derivatives provides additional context. 4-Iodotetrahydro-2H-pyran exhibits predicted densities ranging from 1.77-1.8 g/cm³ [9] [10] and boiling points between 208.2-229.1°C [9] [10], values that align with the trend observed for the dimethyl-substituted analog.

Heat Capacity and Enthalpy Considerations

While specific heat capacity measurements for 4-Iodo-2,2-dimethyl-tetrahydro-pyran are not available, comparative analysis with tetrahydropyran provides insight into expected thermal behavior. Tetrahydropyran exhibits a molar heat capacity of 149.6 J/(mol·K) at 298.15 K [11] [12]. The presence of additional methyl groups and the iodine substituent would be expected to increase the heat capacity due to additional vibrational modes, though quantitative predictions require experimental validation.

Critical Properties and Phase Behavior

Solubility Characteristics in Polar/Non-Polar Solvent Systems

The solubility profile of 4-Iodo-2,2-dimethyl-tetrahydro-pyran reflects the dual nature of its molecular structure, incorporating both hydrophobic elements (iodine atom and methyl groups) and a polar ether functionality within the tetrahydropyran ring system.

Polar Solvent Systems

In highly polar protic solvents, 4-Iodo-2,2-dimethyl-tetrahydro-pyran exhibits limited solubility characteristics. The parent compound tetrahydropyran demonstrates moderate water solubility at 80 g/L at 25°C [4] [14], primarily attributed to hydrogen bonding interactions between the ether oxygen and water molecules [15]. However, the introduction of the bulky iodine atom and two methyl substituents significantly reduces the aqueous solubility of the target compound due to increased hydrophobic character.

Polar aprotic solvents represent the most suitable medium for dissolving 4-Iodo-2,2-dimethyl-tetrahydro-pyran. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are predicted to provide excellent solubility [16] [17] due to their ability to solvate both polar and non-polar molecular regions without competing hydrogen bonding. These solvents are commonly recommended for stock solution preparation of the compound [16] [17].

Alcohol Solvent Systems

In alcoholic solvents such as ethanol and methanol, the compound exhibits moderate solubility characteristics. The alcohol hydroxyl groups can engage in weak interactions with the ether oxygen of the tetrahydropyran ring, while the carbon chain provides some compatibility with the hydrophobic regions of the target molecule. However, solubility is expected to be reduced compared to tetrahydropyran due to steric hindrance from the iodine and methyl substituents.

Non-Polar Solvent Systems

The solubility behavior in non-polar solvents varies significantly based on the specific solvent characteristics. Halogenated solvents such as dichloromethane and chloroform are expected to provide good solubility for 4-Iodo-2,2-dimethyl-tetrahydro-pyran [18] [19]. The favorable interactions arise from halogen-halogen contacts and the similar polarity profiles between the solvent and solute.

Hydrocarbon solvents including hexane and benzene show poor compatibility with the compound due to the polar ether functionality and the mismatch in polarity characteristics [20]. The limited solubility in these systems reflects the amphiphilic nature of the target compound.

Specialized Ether Solvents

Tetrahydrofuran (THF) and diethyl ether represent particularly interesting solvent systems for this compound due to structural similarities with the tetrahydropyran ring. THF is expected to provide good solubility through favorable ether-ether interactions [21]. The cyclic nature of THF creates a compatible solvation environment for the six-membered tetrahydropyran ring system.

Solubility Enhancement Strategies

For applications requiring enhanced solubility, heating to 37°C combined with ultrasonic agitation has been recommended by suppliers [16] [17]. This approach temporarily increases molecular motion and can facilitate dissolution in marginal solvent systems. The formation of stock solutions at elevated temperatures followed by storage at lower temperatures represents a practical approach for working with this compound.